Physicochemical Profiling and Synthetic Applications of 5-Chloro-2-(ethylthio)aniline Hydrochloride: A Technical Guide
Physicochemical Profiling and Synthetic Applications of 5-Chloro-2-(ethylthio)aniline Hydrochloride: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks dictates the efficiency of downstream library synthesis. 5-Chloro-2-(ethylthio)aniline hydrochloride (CAS: 1048664-15-8) is a highly versatile, orthogonally functionalized aromatic amine. By combining an electron-donating thioether, an electron-withdrawing chlorine atom, and an anilinium core, this compound offers multiple handles for chemoselective transformations.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating protocols for both analytical characterization and synthetic application.
Core Physicochemical Profile
Understanding the macroscopic properties of this building block begins with its fundamental molecular metrics. The hydrochloride salt form is deliberately engineered to enhance shelf-life, as electron-rich aniline derivatives are notoriously susceptible to auto-oxidation and spontaneous dimerization 1[1].
Quantitative Data Summary
The following table synthesizes the critical physicochemical parameters of the compound2[2], 3[3]:
| Property | Value | Mechanistic Implication |
| Chemical Name | 5-Chloro-2-(ethylthio)aniline HCl | Standard IUPAC nomenclature. |
| CAS Registry Number | 1048664-15-8 | Unique identifier for the salt form. |
| Molecular Formula | C₈H₁₁Cl₂NS | Accounts for the HCl adduct. |
| Molecular Weight | 224.15 g/mol | Essential for stoichiometric calculations. |
| Physical Form | Crystalline Solid | High crystalline lattice energy prevents degradation. |
| Topological Polar Surface Area | 26.02 Ų (Free base) | Highly lipophilic; excellent membrane permeability. |
| Hydrogen Bond Donors | 3 (as R-NH₃⁺) | Modulates solubility in polar aprotic solvents. |
| Hydrogen Bond Acceptors | 2 | Relevant for target-binding pocket coordination. |
Structural & Electronic Causality
The reactivity of 5-Chloro-2-(ethylthio)aniline is governed by the competing electronic effects of its substituents, which can be quantified using Hammett constants (σ) 4[4].
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The Amine/Anilinium Core (-NH₂ / -NH₃⁺): In its free base form, the amine is a potent nucleophile. However, the meta-positioned chlorine atom (σ_m = +0.37) exerts an inductive electron-withdrawing effect, slightly dampening the nucleophilicity of the nitrogen compared to an unsubstituted aniline.
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The Ethylthio Group (-SEt): Positioned ortho to the amine, the thioether acts as a mild electron-donating group via resonance, but introduces significant steric encumbrance. This steric bulk must be accounted for during amide coupling reactions, often requiring extended reaction times or highly active coupling reagents (e.g., HATU over EDC).
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The Chloride Substituent (-Cl): Positioned para to the thioether, the C-Cl bond serves as a latent handle for late-stage transition-metal catalysis (e.g., Suzuki or Sonogashira couplings).
Fig 1: Orthogonal reactivity map highlighting site-specific functionalization pathways.
Self-Validating Analytical Characterization Protocols
To ensure the integrity of the building block before deploying it in multi-step syntheses, rigorous characterization is required. The following protocols are designed as self-validating systems.
Protocol A: NMR Spectroscopy (¹H and ¹³C)
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Rationale: The choice of solvent is critical. Non-polar solvents like CDCl₃ will fail to fully dissolve the hydrochloride salt and will cause severe signal broadening of the ammonium protons due to intermediate exchange rates.
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Step 1: Dissolve 5–10 mg of the compound in 0.5 mL of DMSO-d₆ . DMSO completely disrupts the ionic lattice and strongly hydrogen-bonds with the -NH₃⁺ group.
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Step 2: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz using standard pulse sequences.
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Validation & Expected Outcome: The system is validated if a broad singlet integrating to exactly 3H is observed between 9.0–10.5 ppm, confirming the intact anilinium state. If the peak integrates to 2H and shifts upfield (~5.0 ppm), the salt has been compromised (free-based) by moisture or alkaline impurities.
Protocol B: LC-MS (ESI+)
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Rationale: Electrospray ionization (ESI) conditions typically strip the HCl molecule, meaning the mass spectrometer will only detect the free base.
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Step 1: Prepare a 1 mg/mL stock in LC-MS grade Methanol. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).
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Step 2: Inject 1 µL onto a C18 reverse-phase column.
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Validation & Expected Outcome: The primary mass signal must be m/z 188.0 [M+H]⁺ (with a characteristic ³⁷Cl isotope peak at m/z 190.0 at ~33% relative abundance). The absence of an m/z 224 peak validates that complete desalinization occurred in the ion source, confirming the expected ionization dynamics.
Synthetic Workflows & Orthogonal Reactivity
Upstream Synthesis of the Building Block
The commercial synthesis of 2-(alkylthio)anilines typically avoids direct sulfenylation of anilines due to poor regioselectivity. Instead, a Nucleophilic Aromatic Substitution (SNAr) approach is utilized 5[5].
Fig 2: Stepwise synthetic workflow for 5-Chloro-2-(ethylthio)aniline HCl via SNAr and reduction.
Downstream Application: Buchwald-Hartwig Amination
A frequent application of this scaffold is the construction of diarylamines via C-N cross-coupling. Chloroarenes are traditionally challenging substrates due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol) 6[6].
Protocol: Pd-Catalyzed C-N Coupling
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Step 1 (In Situ Free-Basing): Charge a flame-dried Schlenk flask with 5-Chloro-2-(ethylthio)aniline HCl (1.0 eq), the coupling partner (aryl bromide, 1.1 eq), and Sodium tert-butoxide (NaOtBu, 2.5 eq) .
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Causality: 1.0 eq of base is strictly consumed to neutralize the HCl salt. The remaining 1.5 eq is required to deprotonate the amine and drive the catalytic cycle. Failure to account for the salt stoichiometry will stall the reaction.
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Step 2 (Catalyst Activation): Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).
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Causality: The extreme steric bulk of BrettPhos is required to force the reductive elimination step and prevent the sulfur atom (-SEt) from poisoning the palladium center via stable chelation.
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Step 3 (Reaction): Suspend in anhydrous Toluene (0.2 M) and heat to 100 °C for 12 hours under N₂.
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Validation: TLC (Hexane:EtOAc 8:2) should show complete consumption of the free base (Rf ~0.4). Quench with water to validate that the reaction is complete; if an emulsion forms, the palladium has successfully precipitated as Pd black, indicating the end of the catalytic lifecycle.
References
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National Institutes of Health (NIH). "INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs)". Available at:[Link]
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LookChem. "Cas 137-07-5, o-Aminothiophenol Synthesis Pathways". Available at: [Link]
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ChemicalCell. "2-(Ethylthio)Aniline CAS NO 13920-91-7 Application Profile". Available at:[Link]
Sources
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- 2. CAS 1048664-15-8: Bencenamina, 5-cloro-2-(etiltio)-, clorh… [cymitquimica.com]
- 3. 5-CHLORO-2-(ETHYLSULFANYL)ANILINE HYDROCHLORIDE | 1048664-15-8 [m.chemicalbook.com]
- 4. INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs): IMPLICATIONS FOR DRUG-INDUCED AGRANULOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
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